(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide
Description
The compound (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide (molecular formula: C₂₁H₁₇ClN₃O, molar mass: 362.84 g/mol) is a synthetic enamide derivative featuring a 2-chlorophenyl group and a 2,4'-bipyridine-methyl moiety. The E-configuration of the propenamide backbone ensures structural rigidity, which may influence its binding affinity to biological targets.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-4-2-1-3-16(18)5-6-20(25)24-14-15-7-12-23-19(13-15)17-8-10-22-11-9-17/h1-13H,14H2,(H,24,25)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESVYOZSSYSBRM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide typically involves a multi-step process:
Formation of the bipyridine moiety: This step involves the coupling of two pyridine rings, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the bipyridine core.
Formation of the prop-2-enamide linkage: This step involves the reaction of the intermediate with an appropriate amide precursor under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, this compound is investigated for its potential as a fluorescent probe due to the bipyridine moiety, which can exhibit fluorescence upon binding to metal ions.
Medicine
In medicine, (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-({[2,4’-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The chlorophenyl group may interact with cellular receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Variation: The target compound’s 2-chlorophenyl group may increase lipophilicity compared to the 3-chloro-4-fluorophenyl group in , where fluorine’s electronegativity could enhance hydrogen bonding.
- Backbone and Functional Groups: The patent compound (E6) includes a cyano group and ethoxyquinoline, which may enhance π-stacking and metabolic stability compared to the target compound’s simpler enamide backbone .
Predicted Binding Affinities and Docking Studies
AutoDock Vina (), a widely used molecular docking tool, suggests that compounds with extended aromatic systems (e.g., bipyridine in the target compound) may exhibit higher binding affinities due to enhanced van der Waals interactions. For example:
- The bipyridine group could improve binding to kinases or metalloenzymes via coordination or π-π stacking, whereas the isobutyl group in may favor nonpolar binding pockets.
Biological Activity
The compound (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide is a member of the N-arylcinnamamide class, which has garnered attention due to its potential biological activities. This article aims to consolidate findings on its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound showed minimum inhibitory concentrations (MIC) of 25.9 µM against Staphylococcus aureus and MRSA isolates, suggesting potential efficacy in treating bacterial infections .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound | 25.9 | S. aureus / MRSA |
Anti-inflammatory Potential
The anti-inflammatory properties of this compound class have been explored through various assays. The substitution patterns on the phenyl ring significantly influence the compounds' ability to modulate NF-κB activity. Some compounds increased NF-κB activity by 10–15%, while others showed a decrease, indicating a complex interaction with inflammatory pathways .
Cytotoxicity and Cell Viability
Studies have demonstrated that certain derivatives exhibit cytotoxic effects in vitro. For example, a derivative with specific substitutions showed an IC50 value of 6.5 ± 1.0 µM against cancer cell lines . The structure-activity relationship suggests that lipophilic and electron-withdrawing groups enhance cytotoxicity.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of N-arylcinnamides, including the target compound, for their antimicrobial efficacy against various strains of bacteria. The results demonstrated that structural modifications could lead to enhanced antimicrobial activity .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of substituted cinnamides. The findings revealed that specific substitutions could either promote or inhibit NF-κB activity, suggesting a potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for (2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-(2-chlorophenyl)prop-2-enamide?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the bipyridine-methylamine intermediate via nucleophilic substitution. Subsequent coupling with 3-(2-chlorophenyl)prop-2-enoic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) is critical. Key steps include:
- Intermediate purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the bipyridine-methylamine.
- Coupling reaction optimization: Maintain reaction temperature at 0–4°C to minimize racemization.
- Yield enhancement: Use excess acyl chloride (1.2 eq) and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the bipyridine protons (δ 8.5–9.0 ppm) and the enamide doublet (J = 15 Hz, δ 6.5–7.5 ppm). Confirm stereochemistry (E-configuration) via coupling constants .
- HPLC: Use a reversed-phase column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase pH to 3.0 (0.1% TFA) for optimal resolution .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 406.12 (calculated) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. Use 10 µM compound concentration and compare IC₅₀ values with controls .
- Cell viability assays: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
Advanced Questions
Q. How can X-ray crystallography using SHELX software aid in structural elucidation?
- Methodological Answer:
- Data collection: Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å). Index reflections with SHELXC .
- Structure solution: Apply direct methods (SHELXD) for phase determination. Refine with SHELXL using anisotropic displacement parameters and twin refinement (if twinning ratio >0.3) .
- Validation: Check R-factor convergence (R1 < 5%) and validate geometry with PLATON. Publish CIF files with CCDC .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina with Lamarckian GA. Prepare the protein (PDB: 1M17) by removing water and adding Gasteiger charges. Set grid box dimensions (20×20×20 ų) around the active site. Rank poses by binding energy (ΔG < −8 kcal/mol) .
- MD simulations: Run 100 ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
Q. How to analyze discrepancies in biological activity data across different studies?
- Methodological Answer:
- Assay variability: Compare buffer conditions (e.g., Tris vs. HEPES) and ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Structural analogs: Evaluate substituent effects (e.g., 4-fluorophenyl vs. 2-chlorophenyl) using pairwise SAR analysis. Use ANOVA to test significance (p < 0.05) .
- Meta-analysis: Apply random-effects models to aggregate IC₅₀ values from multiple studies (e.g., RevMan software) .
Q. What are the key considerations in designing SAR studies for this compound?
- Methodological Answer:
- Core modifications: Synthesize analogs with methyl/fluoro substitutions on the bipyridine ring. Assess logP changes via HPLC-derived retention times .
- Side-chain variations: Replace the chlorophenyl group with nitro or methoxy groups. Test cytotoxicity (IC₅₀) and correlate with Hammett σ constants .
- 3D-QSAR: Build CoMFA models using SYBYL-X. Align structures by bipyridine cores and validate with leave-one-out cross-validation (q² > 0.6) .
Q. How to optimize reaction conditions to minimize by-products in the synthesis?
- Methodological Answer:
- Solvent screening: Compare DMF (polar aprotic) vs. THF (low polarity) for coupling efficiency. Use GC-MS to track by-product formation (e.g., dimerization) .
- Catalyst optimization: Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki-Miyaura steps. Monitor conversion via 19F NMR (if fluorinated intermediates) .
- Temperature gradients: Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
